4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride
CAS No.: 1355789-03-5
Cat. No.: VC11642205
Molecular Formula: C11H13BrClN3
Molecular Weight: 302.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1355789-03-5 |
|---|---|
| Molecular Formula | C11H13BrClN3 |
| Molecular Weight | 302.60 g/mol |
| IUPAC Name | 4-(4-bromophenyl)-2,5-dimethylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H12BrN3.ClH/c1-7-10(11(13)15(2)14-7)8-3-5-9(12)6-4-8;/h3-6H,13H2,1-2H3;1H |
| Standard InChI Key | NKQQUIJARLBWPZ-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1C2=CC=C(C=C2)Br)N)C.Cl |
| Canonical SMILES | CC1=NN(C(=C1C2=CC=C(C=C2)Br)N)C.Cl |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Identifiers
The compound is systematically named 4-(4-bromophenyl)-2,5-dimethylpyrazol-3-amine hydrochloride under IUPAC conventions . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1355789-03-5 |
| PubChem CID | 50988501 |
| Molecular Formula | C₁₁H₁₃BrClN₃ |
| Molecular Weight | 302.60 g/mol |
| SMILES | CC1=NN(C(=C1C2=CC=C(C=C2)Br)N)C.Cl |
| InChIKey | NKQQUIJARLBWPZ-UHFFFAOYSA-N |
The SMILES notation delineates a pyrazole ring substituted at position 4 with a 4-bromophenyl group, at position 2 and 5 with methyl groups, and an imine group at position 3, protonated as a hydrochloride salt .
Structural Features
The core pyrazole ring adopts a planar conformation, with the 4-bromophenyl group introducing steric bulk and electronic effects via the bromine atom’s inductive withdrawal. Methyl groups at positions 2 and 5 enhance hydrophobicity, while the imine functionality at position 3 contributes to potential hydrogen bonding and coordination chemistry.
Synthesis and Manufacturing
General Pyrazole Synthesis Pathways
While no explicit synthesis route for this compound is documented, analogous pyrazoles are typically synthesized via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl precursors . For example:
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Hydrazine and β-diketone condensation:
Substituents on the diketone dictate pyrazole substitution patterns .
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Post-modification: Bromination of phenyl groups or methylation may follow cyclization to introduce specific functional groups .
Hypothetical Synthesis Route
A plausible route for the target compound involves:
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Condensation of 4-bromophenylhydrazine with a methyl-substituted β-diketone to form the pyrazole core.
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Methylation at positions 2 and 5 using methylating agents like methyl iodide.
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Imine formation via reaction with ammonium chloride, followed by hydrochloride salt precipitation .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form enhances water solubility compared to the free base. The bromophenyl and methyl groups confer lipophilicity, suggesting moderate solubility in organic solvents like DMSO or ethanol. Stability data are unavailable, but analogous pyrazoles are generally stable under ambient conditions when protected from light and moisture.
Future Research Directions
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Biological Screening: Evaluate efficacy against cancer cell lines (e.g., MCF-7, HeLa) and microbial pathogens.
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Structure-Activity Relationships (SAR): Modify substituents to optimize potency and selectivity.
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Toxicological Studies: Assess acute and chronic toxicity in model organisms.
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